molecular formula C9H16O2 B13200024 {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol

Cat. No.: B13200024
M. Wt: 156.22 g/mol
InChI Key: NOFLPTMOGHFTGE-UHFFFAOYSA-N
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Description

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (CAS 2060030-96-6) is a spirocyclic compound of interest in organic synthesis and pharmaceutical research . This chemical features a methanol group attached to a 1,1-dimethyl-5-oxaspiro[2.4]heptane core, a structure characterized by a spiro-fused oxolane and cyclopropane ring system . Compounds with this spirocyclic architecture are recognized as valuable intermediates in medicinal chemistry . For instance, closely related 5-oxaspiro[2.4]heptane structures serve as key synthetic precursors in the synthesis of active pharmaceutical ingredients, such as Montelukast, a treatment for asthma . The structural rigidity and potential for diverse functionalization make this compound a versatile building block for developing novel molecules . Researchers can utilize the hydroxymethyl group for further chemical modifications, enabling its incorporation into more complex structures or libraries for biological screening. As a spirocyclic scaffold, it may be investigated for its potential to interact with various biological targets, although its specific mechanism of action is compound-dependent and requires further research . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2,2-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanol

InChI

InChI=1S/C9H16O2/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7,10H,3-6H2,1-2H3

InChI Key

NOFLPTMOGHFTGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC12CC(OC2)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol typically involves the cyclization of appropriate precursors. One known method starts with the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, followed by cyclization to form the spirocyclic structure . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained without significant by-products.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps, including the preparation of intermediates and their subsequent cyclization to form the final product .

Chemical Reactions Analysis

Types of Reactions

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .

Scientific Research Applications

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

(a) Heteroatom Substitution in Spiro Rings
  • Oxaspiro vs. Azaspiro Systems: Target Compound: Contains a 5-oxaspiro[2.4]heptane core (oxygen atom in the spiro ring). (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride: Shares the [2.4] spiro framework but replaces oxygen with nitrogen, enhancing solubility as a hydrochloride salt (MW 163.65 g/mol; purity 95%) .
(b) Ring Size and Substituent Effects
  • Spiro[3.3] Systems : Compounds like 4-{2-oxa-6-azaspiro[3.3]heptan-6-yl}benzaldehyde exhibit larger spiro rings, altering conformational flexibility and electronic properties .

Functional Group Modifications

Compound Name Functional Group Key Properties/Applications Reference
Target Compound -CH2OH Potential building block for drug design
N-(2-(1,1-Dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl)sulfonamides Sulfonamide (-SO2NH2) Anticonvulsant activity (MES model ED50: 8e, 8f)
(4-Bromophenyl)(1-oxa-6-azaspiro[3.3]heptan-6-yl)methanone Methanone (-CO-) Synthetic intermediate for aryl ketones
Ledipasvir Acetyl Spiro Impurity Imidazole-linked spiro system Pharmaceutical impurity profiling

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Molecular Weight: The target compound (128.17 g/mol) is lighter than azaspiro analogs (e.g., 127.19 g/mol for {1-azaspiro[3.3]heptan-6-yl}methanol) due to oxygen’s lower atomic mass compared to nitrogen .
  • Solubility: Hydrochloride salts (e.g., (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride) exhibit higher aqueous solubility than the target’s neutral methanol derivative .
  • Thermal Stability: Dimethyl groups in the target compound may enhance thermal stability compared to non-methylated spiro systems .

Biological Activity

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a complex organic compound notable for its unique spirocyclic structure, which has implications for its biological activity. This article reviews the compound's biological properties, including its potential applications in medicinal chemistry and organic synthesis, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C9H16O2C_9H_{16}O_2, characterized by a five-membered oxaspiro ring that enhances its reactivity and solubility in polar solvents. The presence of a methanol group further contributes to its chemical behavior, making it a candidate for various biological applications .

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antioxidant Activity : The spirocyclic nature may contribute to free radical scavenging abilities.
  • Antibacterial Activity : The compound's structure suggests potential effectiveness against various pathogens.
  • Anticancer Potential : Similar compounds have been studied for their roles in cancer therapy.

Antioxidant and Antibacterial Activities

A study evaluating the biological activities of related compounds found that certain derivatives exhibited notable antioxidant and antibacterial properties. For instance, compounds derived from natural sources demonstrated significant inhibition against common pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.44 mg/mL for specific strains .

Case Study: Structure-Activity Relationship

A detailed analysis of the structure-activity relationship (SAR) among spirocyclic compounds revealed that modifications at specific positions on the spiro ring can enhance biological activity. For example, increasing the hydrophilicity of the compound through functional group alterations often correlates with improved antibacterial effectiveness .

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesAntioxidant Activity (DPPH IC50)Antibacterial Activity (MIC)
This compoundSpirocyclic with methanol groupTBDTBD
6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptaneIodomethyl substitutionTBD0.22 mg/mL
5-Oxaspiro[2.4]heptan-6-oneLacks methyl groupsTBDTBD

Note: TBD = To Be Determined based on further studies.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary hypotheses suggest that:

  • Antioxidant Mechanism : The compound may neutralize free radicals through electron donation, reducing oxidative stress.
  • Antibacterial Mechanism : Structural features may interact with bacterial cell membranes or inhibit essential metabolic pathways.

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